N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide
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Overview
Description
N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is a complex organic compound with a molecular formula of C25H25F2N3O3S . This compound is characterized by the presence of ethyl, fluorophenyl, sulfonyl, and methoxyphenyl groups attached to a glycinamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically requires a palladium catalyst, a boron reagent, and specific reaction conditions such as temperature and solvent choice . Industrial production methods may involve optimizing these conditions to increase yield and purity.
Chemical Reactions Analysis
N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide is used in various scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound exerts its effects by binding to these targets and modulating their activity, which can lead to various biological responses .
Comparison with Similar Compounds
N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide can be compared with other similar compounds, such as:
N-(4-ethylphenyl)-4-fluoro-3-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzamide: This compound has a similar structure but different functional groups, leading to different chemical properties and applications.
4-Ethylphenol sodium sulfate: This compound is a gut microbial metabolite with different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23FN2O4S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)acetamide |
InChI |
InChI=1S/C23H23FN2O4S/c1-3-17-4-8-19(9-5-17)25-23(27)16-26(20-10-12-21(30-2)13-11-20)31(28,29)22-14-6-18(24)7-15-22/h4-15H,3,16H2,1-2H3,(H,25,27) |
InChI Key |
SYPVUVPFELBPQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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